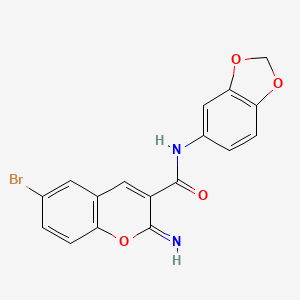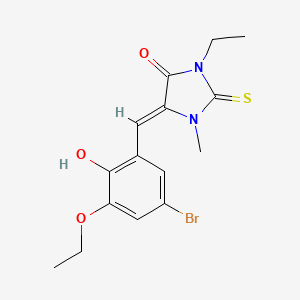![molecular formula C20H22FN3O3 B4684887 3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4684887.png)
3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Descripción general
Descripción
3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, also known as JNJ-26481585, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Mecanismo De Acción
3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide inhibits the activity of HDACs by binding to the catalytic domain of the enzyme. This leads to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. These changes can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that can supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide for lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit the activity of HDACs, without affecting other enzymes or proteins. This specificity can make it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its potential use in other diseases, such as neurodegenerative disorders or inflammatory conditions. Finally, further research is needed to optimize the synthesis and formulation of this compound, to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been studied for its potential use in cancer treatment. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of cancer. This compound has been shown to inhibit the activity of HDACs, leading to changes in gene expression that can inhibit the growth and survival of cancer cells.
Propiedades
IUPAC Name |
3-fluoro-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-14-11-17(22-20(26)15-3-2-4-16(21)12-15)5-6-18(14)23-19(25)13-24-7-9-27-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLFLJRMMOWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4684819.png)




![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![ethyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4684852.png)
![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)
![N-{[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4684880.png)


![N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B4684908.png)
![2-{2-[(5-bromo-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4684914.png)
![2,4-dichloro-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4684919.png)